N-cyclopropyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine-2-carboxamide
Description
N-cyclopropyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine-2-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives
Properties
Molecular Formula |
C13H20N4O2S |
|---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
N-cyclopropyl-4-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C13H20N4O2S/c1-8(2)12-15-16-13(20-12)17-5-6-19-10(7-17)11(18)14-9-3-4-9/h8-10H,3-7H2,1-2H3,(H,14,18) |
InChI Key |
TWSLDRCUTCBJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine hydrate under reflux conditions.
Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Morpholine Ring Formation: The morpholine ring can be formed by reacting an appropriate amine with an epoxide under basic conditions.
Coupling Reaction: The final step involves coupling the thiadiazole and morpholine intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-cyclopropyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-cyclopropyl-4-thiazolyl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine
- N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide
Uniqueness
N-cyclopropyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclopropyl group, thiadiazole ring, and morpholine ring makes it a versatile compound with diverse reactivity and potential for various scientific and industrial applications.
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